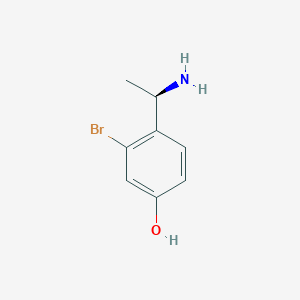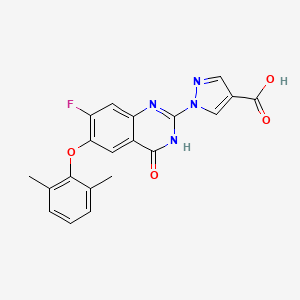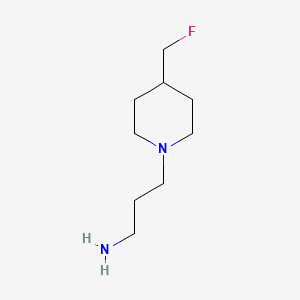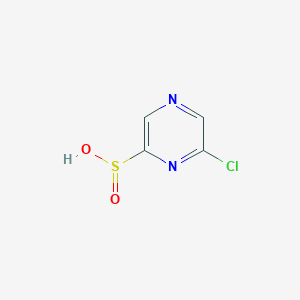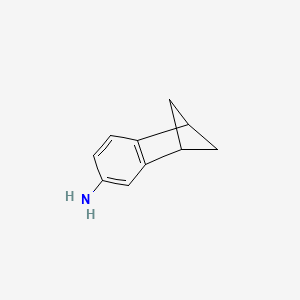
2,3-Dihydro-1H-1,3-methanoinden-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1H-1,3-methanoinden-5-amine is an organic compound with the molecular formula C10H13N It is a bicyclic amine that features a methano bridge, making it a unique structure in the realm of organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-1,3-methanoinden-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminophenylboronic acid with 1,3,3-trimethylindane-1-aldehyde, followed by reduction to yield the target compound . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Safety measures and environmental considerations are also crucial in industrial settings to minimize hazards and waste.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-1H-1,3-methanoinden-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
2,3-Dihydro-1H-1,3-methanoinden-5-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2,3-Dihydro-1H-1,3-methanoinden-5-amine exerts its effects involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-aminophenyl)-2,3-dihydro-1,3,3-trimethyl-1H-inden-5-amine: This compound shares a similar structure but with additional methyl groups, which can influence its reactivity and applications.
2,3-Dihydro-1H-indol-5-ylmethylamine: Another related compound with a similar bicyclic structure, used in different research contexts.
Uniqueness
2,3-Dihydro-1H-1,3-methanoinden-5-amine is unique due to its methano bridge, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Formule moléculaire |
C10H11N |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
tricyclo[6.1.1.02,7]deca-2(7),3,5-trien-4-amine |
InChI |
InChI=1S/C10H11N/c11-8-1-2-9-6-3-7(4-6)10(9)5-8/h1-2,5-7H,3-4,11H2 |
Clé InChI |
FDPVLTRTEHSYKD-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1C3=C2C=CC(=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


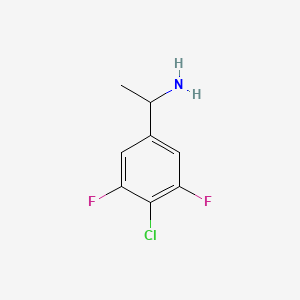
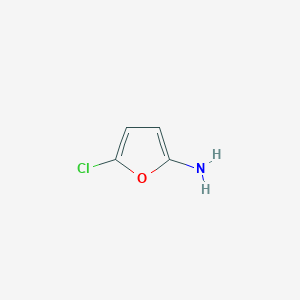
![5-(Chloromethyl)-3-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12975841.png)


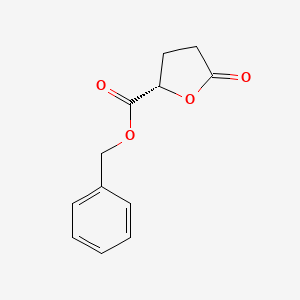
![tert-Butyl (R)-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B12975853.png)
![7-Chlorobenzo[d]isoxazol-5-amine](/img/structure/B12975859.png)

![(4-(5H-Benzo[b]carbazol-5-yl)phenyl)boronic acid](/img/structure/B12975873.png)
